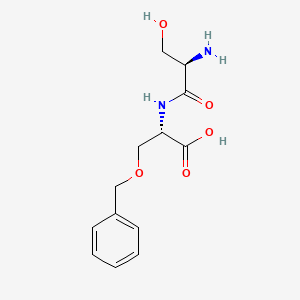D-Seryl-O-benzyl-L-serine
CAS No.: 921933-67-7
Cat. No.: VC18994086
Molecular Formula: C13H18N2O5
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 921933-67-7 |
|---|---|
| Molecular Formula | C13H18N2O5 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | (2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid |
| Standard InChI | InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11+/m1/s1 |
| Standard InChI Key | AXNVWYSJENBCHZ-MNOVXSKESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CO)N |
| Canonical SMILES | C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N |
Chemical Identification and Structural Properties
Molecular Characterization
D-Seryl-O-benzyl-L-serine (CHNO) is a dipeptide with a molecular weight of 294.29 g/mol. Its IUPAC name is (2R)-2-[[(2S)-2-amino-3-(benzyloxy)propanoyl]amino]-3-hydroxypropanoic acid, reflecting the D-configuration of the N-terminal serine and the O-benzyl protection on the L-serine side chain . The SMILES notation for this compound is , highlighting the stereochemistry and functional groups .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 294.29 g/mol |
| IUPAC Name | (2R)-2-[[(2S)-2-amino-3-(benzyloxy)propanoyl]amino]-3-hydroxypropanoic acid |
| CAS Number | 921933-69-9 (analog) |
| SMILES | C1=CC=C(C=C1)COCC@HNC(=O)C@@HN |
Stereochemical Considerations
The D-configuration of the N-terminal serine distinguishes this compound from naturally occurring L-serine derivatives. This stereochemistry impacts its biological activity, as D-amino acids are resistant to proteolytic degradation and often exhibit unique receptor-binding profiles . The O-benzyl group on the L-serine residue serves as a protective moiety, preventing unwanted side reactions during peptide synthesis .
Synthetic Pathways and Optimization
Protection of L-Serine Side Chain
The synthesis of O-benzyl-L-serine, a precursor to D-Seryl-O-benzyl-L-serine, involves benzylation of L-serine under alkaline conditions. A typical protocol involves:
-
Dissolving L-serine in 1M NaOH and 1,4-dioxane.
-
Adding benzyl bromide in the presence of sodium hydride (NaH) in anhydrous DMF.
This method achieves a 94% yield, with purity confirmed by NMR and mass spectrometry .
Peptide Bond Formation
Coupling D-serine to O-benzyl-L-serine requires activated ester intermediates. The Fmoc/t-Bu strategy is commonly employed:
-
Fmoc protection of D-serine’s α-amino group.
-
Activation of the carboxyl group using chlorinating agents (e.g., oxalyl chloride).
-
Condensation with O-benzyl-L-serine in the presence of coupling agents like HOBt/DIC.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | Benzyl bromide, NaH, DMF, 0°C→RT | 94% |
| Fmoc Protection | Fmoc-OSu, NaHCO, DMF | 89% |
| Peptide Coupling | HOBt/DIC, CHCl, RT | 76% |
Structural and Conformational Analysis
Spectroscopic Characterization
-
IR Spectroscopy: The compound exhibits characteristic peaks at 3300 cm (N-H stretch), 1720 cm (ester C=O), and 1650 cm (amide I band) .
-
NMR: Key signals include δ 7.3 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (α-protons of serine residues), and δ 3.8 ppm (O-benzyl methylene) .
-
MALDI-TOF MS: The molecular ion peak at m/z 295.3 [M+H] confirms the molecular weight .
Secondary Structure Propensity
Poly(L-serine) analogs with O-benzyl protection adopt β-sheet conformations in aqueous solutions, as demonstrated by synchrotron wide-angle X-ray diffraction . The bulky benzyl group restricts side-chain rotation, promoting interchain hydrogen bonding and ordered secondary structures.
Biological and Functional Implications
Material Science Applications
O-benzyl-protected serine derivatives serve as monomers for chemoenzymatic polymerization. Papain-catalyzed polymerization of L-serine ethyl ester yields water-insoluble poly(L-serine) with β-sheet structures, useful for biodegradable materials . The D-configuration in D-Seryl-O-benzyl-L-serine could enhance enzymatic stability for sustained-release drug delivery systems.
Challenges and Future Directions
Synthetic Limitations
-
Racemization Risk: Prolonged reaction times during coupling may lead to epimerization at the D-serine residue. Microwave-assisted synthesis could mitigate this issue.
-
Benzyl Group Removal: Hydrogenolysis (H/Pd-C) is required for deprotection, which may incompatibly reduce other functional groups in complex peptides.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume